molecular formula C22H28N4O4 B4284731 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide

4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4284731
M. Wt: 412.5 g/mol
InChI Key: VLGXNDNCMNYKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is not fully understood. It has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. It has also been shown to modulate the expression of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its potential to inhibit cancer cell growth and survival. It has also been reported to have anti-inflammatory and analgesic effects, which could be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to study its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further optimization of the synthesis method could improve the yield and purity of the compound, making it more accessible for scientific research.

Scientific Research Applications

4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential applications in scientific research. It has been reported to have activity against several types of cancer cells, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-2-3-15-30-21-9-7-18(8-10-21)17-24-11-13-25(14-12-24)22(27)23-19-5-4-6-20(16-19)26(28)29/h4-10,16H,2-3,11-15,17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGXNDNCMNYKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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